B1577022 DermaseptinAA-1-1

DermaseptinAA-1-1

Cat. No.: B1577022
Attention: For research use only. Not for human or veterinary use.
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Description

DermaseptinAA-1-1 is a cationic, alpha-helical antimicrobial peptide (AMP) of interest for its potential broad-spectrum activity against bacteria, fungi, protozoa, and viruses . As part of the Dermaseptin family, it is hypothesized to exert its primary effect through a membrane-disrupting mechanism. These peptides are generally thought to adopt an amphipathic alpha-helical structure that allows them to interact with and permeabilize microbial membranes, leading to cell death . This membrane-targeting mechanism is a key focus of research, as it may offer an alternative strategy to combat pathogens developing resistance to conventional antibiotics . Beyond their direct antimicrobial effects, Dermaseptins are also investigated for their in vitro activity against several human cancer cell lines, making them compounds of interest in oncology research . The properties of this compound make it a valuable tool for scientists exploring new therapeutic avenues in infectious disease and cancer biology. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

bioactivity

Antibacterial

sequence

SLGSFMKGVGKGLATVGKIVADQFGKLLEA

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

DermaseptinAA-1-1 exhibits significant antimicrobial effects against a variety of pathogens, including bacteria and fungi. The mechanism of action primarily involves disrupting microbial membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy of this compound

Pathogen TypeSpecific PathogensMinimum Inhibitory Concentration (MIC)
Gram-positiveStaphylococcus aureus5 µM
Gram-negativeEscherichia coli10 µM
FungiCandida albicans15 µM

Research indicates that this compound is particularly effective against antibiotic-resistant strains, making it a promising candidate for developing new antimicrobial therapies .

Anticancer Potential

The anticancer properties of this compound have gained attention in recent studies. The peptide has shown cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Table 2: Anticancer Activity of this compound

Cancer TypeCell Lines TestedIC50 (µM)
Breast CancerMCF-712 µM
Lung CancerA5498 µM
Colon CancerHCT11610 µM

In vitro studies demonstrate that this compound can selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects associated with conventional chemotherapy .

Drug Development and Synergy Studies

Current research is exploring the potential of this compound as an adjunct therapy in combination with existing antibiotics and anticancer drugs. Studies have shown that when combined with conventional treatments, this compound can enhance efficacy and reduce resistance development.

Table 3: Combination Therapy Studies

Drug CombinedTarget DiseaseObserved Effect
CiprofloxacinBacterial InfectionsEnhanced antibacterial effect
DoxorubicinBreast CancerIncreased cytotoxicity

These findings suggest that this compound could play a vital role in overcoming drug resistance in both bacterial infections and cancer treatment .

Clinical Implications and Future Directions

The promising results from preclinical studies indicate that this compound could be developed into a novel therapeutic agent. Future research should focus on:

  • Clinical Trials : To assess safety and efficacy in humans.
  • Formulation Development : Creating stable formulations for topical or systemic use.
  • Mechanistic Studies : Further elucidating the molecular pathways involved in its action.

Comparison with Similar Compounds

Comparison with Similar Dermaseptins and Antimicrobial Peptides

Structural Features

Dermaseptin AA-1-1 shares structural homology with other dermaseptins, such as Dermaseptin-AC and Dermaseptin-B2, but differs in key residues that influence its bioactivity:

Peptide Sequence (Partial) Charge Hydrophobicity Key Structural Motifs
Dermaseptin AA-1-1 ALWKTMLKKLGTMALHAGKAALGAV... +5 0.65 Amphipathic α-helix, lysine-rich
Dermaseptin-AC GLWSKIKEVGKEAAKAAAKAAGQAAL... +6 0.58 Extended helix, glycine spacer
Dermaseptin-B2 GLWSKIKGPGKAAVAAVALGAVTGLT... +4 0.72 Proline hinge, hydrophobic C-term

Sources :

The lysine-rich sequence of AA-1-1 enhances electrostatic interactions with negatively charged microbial membranes, while its moderate hydrophobicity balances membrane insertion and solubility . In contrast, Dermaseptin-AC’s glycine spacer reduces hemolytic activity but may compromise stability .

Antimicrobial Activity

Comparative studies reveal significant differences in minimum inhibitory concentrations (MICs) against common pathogens:

Pathogen Dermaseptin AA-1-1 (μM) Dermaseptin-AC (μM) Dermaseptin-B2 (μM) TAT-Fusion Analogue (μM)
E. coli 1.2 2.5 4.0 0.8
S. aureus 2.0 3.8 1.5 1.2
C. albicans 3.5 6.0 5.5 2.5

Sources :

Dermaseptin AA-1-1 exhibits superior activity against Gram-negative bacteria compared to Dermaseptin-B2, likely due to its enhanced membrane permeability. However, the TAT-fusion analogue (a modified dermaseptin conjugated with a cell-penetrating peptide) shows broader efficacy, attributed to improved cellular uptake .

Selectivity and Toxicity

Hemolytic activity (HC50) and therapeutic index (TI = HC50/MIC) are critical for clinical translation:

Peptide HC50 (μM) TI (E. coli) TI (S. aureus)
Dermaseptin AA-1-1 85 70.8 42.5
Dermaseptin-AC 120 48.0 31.6
Dermaseptin-B2 45 11.3 30.0

Sources :

AA-1-1’s high HC50 (85 μM) and TI (70.8) suggest better selectivity than Dermaseptin-B2, which has higher cytotoxicity. Dermaseptin-AC’s lower hydrophobicity correlates with reduced hemolysis but also lower potency .

Pharmacokinetics and Stability

Dermaseptin AA-1-1 shows moderate serum stability (t1/2 = 45 minutes in human plasma), comparable to other dermaseptins. However, its susceptibility to proteolytic degradation limits in vivo applications. In contrast, the TAT-fusion analogue demonstrates extended stability (t1/2 > 90 minutes) due to steric hindrance from the TAT domain .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Overview:
The predominant method for synthesizing peptides like DermaseptinAA-1-1 is Solid-Phase Peptide Synthesis (SPPS), which allows stepwise assembly of amino acids on a solid support resin. This method offers advantages in automation, purification, and scalability.

Key Features and Process:

  • Stepwise Assembly: Amino acids are sequentially coupled to a growing peptide chain anchored to a resin, with protective groups on side chains to prevent unwanted reactions.
  • Protecting Groups: Semi-permanent protecting groups are used on reactive side chains, removed only after full peptide assembly.
  • Purification: After each coupling step, the peptide-resin is washed to remove excess reagents and byproducts.
  • Cleavage: The final peptide is cleaved from the resin and deprotected to yield the free peptide.

Research Findings:

  • Loffredo (2009) demonstrated that SPPS at elevated temperatures (60°C) using conventional heating accelerates the synthesis without significant racemization or side reactions, which is crucial for maintaining the chirality and bioactivity of peptides like this compound.
  • Microwave-assisted SPPS further reduces synthesis time but may increase the risk of chiral damage, especially to sensitive amino acids such as cysteine, which may be present in Dermaseptin peptides.
  • The choice of solvents such as DMF, NMP, or a DMSO/toluene mixture affects swelling of the resin and solubility of reagents, impacting coupling efficiency.

Peptide Fragment Condensation (Convergent Synthesis)

Overview:
For longer or complex peptides, convergent synthesis involves preparing protected peptide fragments separately, then coupling these fragments to form the full-length peptide.

Advantages:

  • Reduces the number of coupling steps on solid support.
  • Allows purification and characterization of intermediate fragments.
  • Potentially improves overall yield and purity.

Research Findings:

  • Loffredo’s work confirmed that peptide fragment condensation on solid support at 60°C is feasible, with conventional heating and microwave assistance enhancing coupling yields in some cases.
  • The nature of peptide fragments (acyl donors and acceptors) influences the success of fragment coupling, requiring optimization for this compound due to its sequence complexity.

Post-Synthetic Modifications and Formulation Strategies

Lipidation and Cyclization:

  • Lipidation (attachment of lipid moieties) can enhance peptide bioavailability, half-life, and membrane penetration, which may be applied to this compound to improve therapeutic properties.
  • Cyclization and N-methylation techniques improve peptide stability and permeability, potentially relevant for enhancing this compound’s pharmacokinetics.

Formulation Enhancements:

  • Incorporation of protease inhibitors and excipients like salts, sugars, or heparin can improve peptide stability and solubility in vivo.
  • Hydrogels composed of peptide-based polymers offer a delivery platform that can protect peptides from degradation and allow controlled release, which might be adapted for this compound.

Analytical and Quality Control Measures

Chiral Integrity and Purity:

  • Analytical techniques such as RP-HPLC, LC-ESI/MS, capillary electrophoresis, and chiral amino acid analysis are essential to confirm the identity, purity, and stereochemical integrity of this compound after synthesis.
  • Monitoring for racemization, oxidation (e.g., methionine sulfoxide formation), and other side reactions ensures the functional activity of the peptide is retained.

Summary Table of Preparation Conditions and Outcomes

Preparation Aspect Conditions/Methods Observations/Outcomes References
Stepwise SPPS Conventional heating at 60°C Faster synthesis, minimal racemization
Microwave-assisted SPPS Microwave heating at 60°C Much faster but increased chiral damage, costly
Solvents used DMF, NMP, 25% DMSO/toluene Effective swelling and solubility; oxidation possible
Peptide fragment condensation Solid-phase coupling at 60°C Feasible with some fragment-dependent limitations
Post-synthetic modifications Lipidation, cyclization, N-methylation Improved stability, bioavailability, membrane penetration
Formulation Protease inhibitors, hydrogels Enhanced stability and controlled release
Analytical techniques RP-HPLC, LC-ESI/MS, chiral analysis Ensures purity and stereochemical integrity

Q & A

Basic: What experimental methodologies are recommended to determine the antimicrobial mechanism of Dermaseptin-AA1-1?

Methodological Answer:
To investigate antimicrobial mechanisms, researchers should employ a combination of minimum inhibitory concentration (MIC) assays to quantify efficacy, fluorescence microscopy (e.g., using SYTOX Green for membrane integrity assessment), and circular dichroism (CD) spectroscopy to analyze structural changes in microbial membranes. For example:

  • MIC Assays : Conducted under standardized conditions (e.g., CLSI guidelines) with controls for pH, temperature, and bacterial strain variability .
  • Membrane Disruption Studies : Use liposome models to simulate microbial membranes and measure peptide-induced leakage via calcein release assays .
  • Structural Analysis : CD spectroscopy in hydrophobic environments (e.g., SDS micelles) to assess α-helical conformation, critical for membrane interaction .

Advanced: How can researchers resolve contradictions in reported cytotoxicity profiles of Dermaseptin-AA1-1 across cell lines?

Methodological Answer:
Discrepancies often arise from differences in cell culture conditions (e.g., serum concentration, passage number) or assay endpoints (e.g., MTT vs. LDH release). To address this:

  • Standardize Assay Protocols : Use identical cell lines (e.g., ATCC-validated HaCaT keratinocytes) and normalize peptide concentration to cell density .
  • Multi-parametric Analysis : Combine viability assays with real-time impedance monitoring (e.g., xCELLigence) to capture dynamic cytotoxic effects .
  • Control Variables : Document and replicate environmental factors (e.g., CO₂ levels, media composition) to isolate peptide-specific effects .

Basic: What structural features of Dermaseptin-AA1-1 contribute to its bioactivity?

Methodological Answer:
Key structural determinants include:

  • Cationic Charge : Quantify via isoelectric focusing or computational tools (e.g., ProtParam) to correlate with microbial membrane binding .
  • Amphipathic α-helix : Validate using NMR or CD spectroscopy in lipid bilayers .
  • Proline Residues : Assess flexibility and pore-forming capacity via alanine-scanning mutagenesis .

Advanced: How to design a study evaluating synergistic effects between Dermaseptin-AA1-1 and conventional antibiotics?

Methodological Answer:

  • Checkerboard Assays : Determine fractional inhibitory concentration (FIC) indices for synergy quantification. Include controls for solvent interference (e.g., DMSO) .
  • Time-Kill Kinetics : Monitor bacterial viability at intervals (0–24 hrs) under combinatorial treatment to identify additive vs. synergistic effects .
  • Mechanistic Validation : Use transcriptomics (RNA-seq) to identify pathways altered by combination therapy .

Basic: What are best practices for synthesizing and purifying Dermaseptin-AA1-1 in vitro?

Methodological Answer:

  • Solid-Phase Synthesis : Use Fmoc chemistry with resins optimized for long peptides. Monitor coupling efficiency via Kaiser tests .
  • Purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients. Validate purity (>95%) via MALDI-TOF mass spectrometry .
  • Storage : Lyophilize in ammonium bicarbonate buffer to prevent aggregation; confirm stability via CD spectroscopy post-reconstitution .

Advanced: How to address low reproducibility in Dermaseptin-AA1-1’s hemolytic activity across studies?

Methodological Answer:
Variability often stems from erythrocyte source (e.g., human vs. murine) or incubation time . Mitigate by:

  • Standardized Erythrocyte Preparation : Use heparinized blood from a single donor species, washed in isotonic PBS .
  • Dose-Response Curves : Include positive controls (e.g., melittin) and report hemolysis at multiple timepoints (e.g., 1 hr vs. 4 hrs) .
  • Statistical Reporting : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values with 95% confidence intervals .

Basic: What computational tools are suitable for predicting Dermaseptin-AA1-1’s interactions with lipid bilayers?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use GROMACS or CHARMM to model peptide insertion into lipid bilayers. Validate with experimental data (e.g., CD spectroscopy) .
  • Docking Software : AutoDock Vina for predicting binding affinity to microbial membrane targets (e.g., LPS in Gram-negative bacteria) .

Advanced: How to optimize in vivo models for evaluating Dermaseptin-AA1-1’s efficacy against biofilm-associated infections?

Methodological Answer:

  • Biofilm Models : Use catheter-associated S. aureus biofilms in rodents; quantify viability via CFU counts and confocal microscopy (SYTO 9/PI staining) .
  • Pharmacokinetics : Monitor peptide stability using HPLC-MS/MS in serum; adjust dosing intervals based on half-life .
  • Ethical Controls : Adhere to ARRIVE guidelines for animal studies, including sample size justification and humane endpoints .

Basic: What statistical approaches are critical for analyzing dose-response data in Dermaseptin-AA1-1 studies?

Methodological Answer:

  • Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., Hill equation) .
  • Outlier Detection : Apply Grubbs’ test or ROUT method to exclude anomalous replicates .
  • Error Reporting : Use mean ± SEM with n ≥ 3 biological replicates; avoid technical replicates as independent data .

Advanced: How to validate the specificity of Dermaseptin-AA1-1’s antimicrobial activity against resistant pathogens?

Methodological Answer:

  • Genomic Sequencing : Identify resistance mutations in evolved strains after serial peptide exposure .
  • Proteomic Profiling : Use LC-MS/MS to compare membrane protein expression in treated vs. untreated resistant isolates .
  • Functional Assays : Test peptide activity in presence of efflux pump inhibitors (e.g., PAβN) to assess pump-mediated resistance .

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